6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine is a synthetic compound with the molecular formula C15H15ClN6. It belongs to a class of purine derivatives, which are significant in pharmacology and medicinal chemistry due to their biological activity. This compound has been studied for its potential applications in various therapeutic areas, particularly as an antitumor agent and in the treatment of neurological disorders.
This compound can be classified as a piperazine derivative due to the presence of the piperazine moiety, which is known for its diverse biological properties. The chlorophenyl group enhances its pharmacological profile, making it a subject of interest in drug design. The compound is cataloged in chemical databases such as PubChem, where it is identified by the Compound Identifier (CID) 5000906 .
The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine typically involves several key steps:
The synthetic routes may vary based on specific experimental conditions and starting materials used .
The molecular structure of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine consists of a purine base linked to a piperazine ring substituted with a chlorophenyl group. The structural formula can be represented as follows:
Key structural features include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and potential binding interactions .
The compound undergoes various chemical reactions, typical for purine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs with improved efficacy .
The mechanism of action for 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine involves interaction with specific biological targets, such as enzymes or receptors implicated in disease processes.
Experimental data from biological assays are essential to elucidate these mechanisms fully .
The physical properties of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine include:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles due to the presence of nitrogen atoms in the purine structure .
6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine has potential applications in:
Research continues into its efficacy and safety profiles, paving the way for clinical applications .
The strategic integration of purine and piperazine pharmacophores has enabled the development of 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine derivatives as privileged scaffolds in medicinal chemistry. These hybrids exhibit tailored biological activities through systematic structural optimization, including piperazine functionalization, linker diversification, and physicochemical property modulation.
The synthesis of the purine-piperazine core employs convergent multi-step protocols that ensure regioselective modification. A representative route begins with 6-chloropurine as the foundational building block, which undergoes nucleophilic aromatic substitution with N-protected piperazines under mild conditions (40–60°C, aprotic solvents). Key steps include:
Table 1: Synthetic Routes to Purine-Piperazine Cores
Synthetic Strategy | Key Reagents/Conditions | Yield Range | Regioselectivity Control |
---|---|---|---|
Nucleophilic Displacement | K₂CO₃/DMF, 60°C, 12h | 70–85% | C6 selectivity >95% |
Microwave Glycosylation | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | 75.7% | N9-ribosylation exclusively |
Catalytic Amination | Pd₂(dba)₃/Xantphos, toluene, reflux | 80–92% | Minimizes N1/N7 alkylation byproducts |
Piperazine N4-substitution profoundly modulates target affinity and physicochemical properties. Synthetic approaches leverage:
Table 2: Impact of Piperazine N4-Substituents on Bioactivity
Substituent Class | Representative Group | Biological Activity Enhancement | Physicochemical Change |
---|---|---|---|
Alkyl | Ethylsulfonyl | hCB1 Ki = 1.2 nM; >700-fold CB2 selectivity [5] | ↑ LogP (3.2 → 4.1) |
Aryl | 4-Trifluoromethylphenyl | IC₅₀ = 5.2 μM (Huh7 cells) [7] | ↑ Metabolic stability |
Heteroaryl | 2-Pyridyl | Moderate hCB1 affinity (Ki = 24 nM) [5] | ↓ LogP (2.8) vs. phenyl analogues (3.5) |
Heterocyclic | Morpholinylethyl | Reduced CNS penetration (A→B = 4%) [5] | ↑ TPSA (60 → 95 Ų) |
Linkers between the piperazine N4-position and terminal substituents critically influence target engagement through:
Table 3: Linker Groups and Their Binding Effects
Linker Type | Example Structure | Target Affinity | Key Structural Advantage |
---|---|---|---|
Sulfonamide | Piperazine-N-SO₂CH₃ | hCB1 Ki = 24 nM [5] | Enhanced metabolic stability |
Urea | Piperazine-NH-C(O)-NH-Ph-CF₃ | hCB1 Ki = 4 nM [5] | H-bonding with InhA Thr196 (antimycobacterial) |
Amide | Piperazine-NH-C(O)CH₂-Ph | Moderate antitubercular activity [2] | Balance of flexibility/polarity |
Carbamate | Piperazine-OC(O)OEt | Reduced affinity vs. ureas | Susceptible to esterase hydrolysis |
Minimizing CNS exposure while maintaining peripheral target engagement requires strategic molecular design:
Table 4: Structural Optimization for Peripheral Restriction
Parameter Modulated | Structural Change | Effect on CNS Penetration | Peripheral Efficacy |
---|---|---|---|
TPSA (Ų) | Urea addition (+40 Ų) | ↓ MDCK-mdr1 A→B from 18% → 4% [5] | Maintained hCB1 binding (Ki < 10 nM) |
Molecular weight | Diphenylmethyl (+150 Da) | ↓ Brain/plasma ratio by 5-fold | Improved tissue distribution |
Ionization state | Carboxylic acid introduction | ↑ Plasma protein binding (>99%) | Enhanced liver exposure (hepatoselectivity) |
Intramolecular H-bond | Purine N1 to piperazine H | ↓ Passive diffusion (PAMPA Pe < 1.0) | Retained cellular uptake in hepatocytes |
Concluding Remarks
The 6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine scaffold serves as a versatile template for developing peripherally targeted therapeutics. Through rational synthetic modifications—piperazine functionalization, linker diversification, and strategic physicochemical optimization—this hybrid architecture achieves potent engagement with biological targets (e.g., CB1 receptors, InhA) while minimizing CNS-mediated adverse effects. The continued refinement of these design principles holds significant promise for treating metabolic disorders, infections, and cancers requiring tissue-specific pharmacology.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: